2-(Cyclopentylsulfanyl)-1,3-benzothiazole
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Overview
Description
2-(Cyclopentylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a cyclopentylsulfanyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with cyclopentyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the cyclopentyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Cyclopentylsulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(Cyclopentylsulfanyl)-1,3-benzothiazole.
Benzothiazole: The parent compound of the benzothiazole family.
Cyclopentyl derivatives: Compounds containing the cyclopentyl group attached to various functional groups.
Uniqueness
This compound is unique due to the presence of both the cyclopentylsulfanyl group and the benzothiazole ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
156050-11-2 |
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Molecular Formula |
C12H13NS2 |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS2/c1-2-6-9(5-1)14-12-13-10-7-3-4-8-11(10)15-12/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
LHOXSBCOMXSIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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